molecular formula C12H17Cl2NO3P- B034566 Hexyl 2,5-dichlorophenylphosphoroamidate CAS No. 109791-13-1

Hexyl 2,5-dichlorophenylphosphoroamidate

Cat. No. B034566
M. Wt: 326.15 g/mol
InChI Key: KFTDOKAFZCTUQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2,5-dichlorophenylphosphoroamidate, also known as HDPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. HDPA has been used in various studies to investigate the role of acetylcholine in different physiological and pathological processes.

Mechanism Of Action

Hexyl 2,5-dichlorophenylphosphoroamidate acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, Hexyl 2,5-dichlorophenylphosphoroamidate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased neurotransmission can have various effects on different physiological processes, depending on the location and type of cholinergic receptors present.

Biochemical And Physiological Effects

Hexyl 2,5-dichlorophenylphosphoroamidate has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, Hexyl 2,5-dichlorophenylphosphoroamidate has been shown to improve cognitive function, enhance muscle contraction, and modulate cardiovascular function. It has also been shown to have immunomodulatory effects, with potential applications in the treatment of autoimmune disorders.

Advantages And Limitations For Lab Experiments

Hexyl 2,5-dichlorophenylphosphoroamidate has several advantages for use in scientific research. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in different physiological and pathological processes. It is also relatively stable and easy to handle, with a well-established synthesis method and analytical techniques for purity confirmation.
However, there are also some limitations to using Hexyl 2,5-dichlorophenylphosphoroamidate in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, as it may have off-target effects or interact with other compounds in the system. Additionally, its use is restricted to in vitro and animal studies, as it is not approved for human use.

Future Directions

There are several potential future directions for research involving Hexyl 2,5-dichlorophenylphosphoroamidate. One area of interest is the development of Hexyl 2,5-dichlorophenylphosphoroamidate derivatives with improved selectivity and potency, which could be used to investigate the role of acetylcholine in different physiological and pathological processes. Another area of interest is the development of Hexyl 2,5-dichlorophenylphosphoroamidate-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of Hexyl 2,5-dichlorophenylphosphoroamidate, as well as its potential limitations and drawbacks.

Synthesis Methods

Hexyl 2,5-dichlorophenylphosphoroamidate can be synthesized through a multistep process involving the reaction of 2,5-dichlorophenylphosphonic acid with hexylamine. The resulting product is then treated with phosphorus oxychloride to obtain Hexyl 2,5-dichlorophenylphosphoroamidate. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Hexyl 2,5-dichlorophenylphosphoroamidate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological and pathological processes. It has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Hexyl 2,5-dichlorophenylphosphoroamidate has also been used to investigate the effects of acetylcholine on muscle contraction, cardiovascular function, and immune responses.

properties

CAS RN

109791-13-1

Product Name

Hexyl 2,5-dichlorophenylphosphoroamidate

Molecular Formula

C12H17Cl2NO3P-

Molecular Weight

326.15 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid

InChI

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17)

InChI Key

KFTDOKAFZCTUQM-UHFFFAOYSA-M

SMILES

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O

Canonical SMILES

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O

synonyms

HDCP cpd
hexyl 2,5-dichlorophenylphosphoroamidate
hexyl-DCP
O-hexyl O-2,5-dichlorophenyl phosphoramidate
O-hexyl O-2,5-dichlorophenylphosphoroamidate

Origin of Product

United States

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